molecular formula C9H10O3 B1596174 2',5'-Dihydroxypropiophenone CAS No. 938-46-5

2',5'-Dihydroxypropiophenone

Cat. No. B1596174
CAS RN: 938-46-5
M. Wt: 166.17 g/mol
InChI Key: CFQYIIXIHXUPQT-UHFFFAOYSA-N
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Description

2’,5’-Dihydroxypropiophenone is an aromatic ketone with the molecular formula C9H10O3 and a molecular weight of 166.178 . It is structurally related to phenylpropanolamine .


Synthesis Analysis

2’,5’-Dihydroxypropiophenone can be prepared by Fries rearrangement of quinol dipropionate (hydroquinone dipropionate), with aluminium chloride without solvent at 130–140° for 4 h (75%), or at 142° for 30 min (80%), at 160–165° for 3 h (good yields) or at 190–200° for 90 min (60%) by using various quantities of aluminium chloride at 180° for 2 h .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dihydroxypropiophenone consists of a propiophenone group with two hydroxyl groups attached to the phenyl ring . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3 .


Physical And Chemical Properties Analysis

2’,5’-Dihydroxypropiophenone is a yellowish crystalline powder . It has a melting point of 95-99 °C . The pKa is predicted to be 8.96±0.48 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

2-Hydroxy-2-methylpropiophenone has been a subject of interest in catalysis and organic synthesis. For instance, it undergoes multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This process yields tetraarylethanes and diaryl phenylisochroman-3-ones, showcasing its potential in the synthesis of complex organic molecules (Wakui et al., 2004).

2. Material Science

In material science, 2',5'-Dihydroxypropiophenone derivatives play a role in the synthesis of copolymers. Studies have shown the integration of this compound with other monomers like 1,5-diaminonaphthalene and formaldehyde, leading to copolymers with specific physicochemical properties. These copolymers have been characterized using various techniques, indicating their potential applications in material science and engineering (Gurnule & Das, 2019; Das et al., 2021).

3. Hemoglobin Research

Research has also explored the use of derivatives of 2',5'-Dihydroxypropiophenone in hemoglobin studies. Compounds structurally related to this chemical have been tested for their ability to affect the oxygen affinity of human hemoglobin, which could have implications in clinical or biological areas such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

4. Photopolymerization Studies

In the field of photopolymerization, the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone, a widely used photo-initiator, have been determined. This research is crucial for predicting the concentration of this compound in processes like hydrogel formation inside microfluidic devices, highlighting its importance in advanced manufacturing and materials engineering (Shin et al., 2017).

5. Pharmaceutical Synthesis

Additionally, derivatives of 2',5'-Dihydroxypropiophenone have been used in the synthesis of pharmaceutical compounds. For example, methods have been developed for the synthesis of 2-Amino-5-hydroxypropiophenone, a key precursor in the total synthesis of irinotecan, a well-known cancer drug (Rao et al., 2013).

Safety and Hazards

2’,5’-Dihydroxypropiophenone is classified as Acute toxicity - Oral, Category 4; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,5-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYIIXIHXUPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239657
Record name Propiophenone, 2',5'-dihydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2',5'-Dihydroxypropiophenone

CAS RN

938-46-5
Record name 2′,5′-Dihydroxypropiophenone
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Record name 2',5'-Dihydroxypropiophenone
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Record name 2',5'-Dihydroxypropiophenone
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Record name Propiophenone, 2',5'-dihydroxy-
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Record name 2',5'-dihydroxypropiophenone
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Record name 2',5'-DIHYDROXYPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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